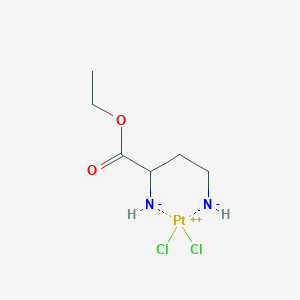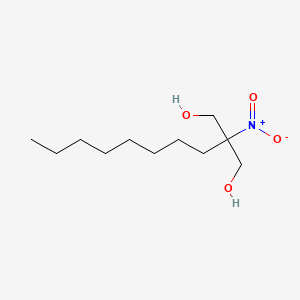
2-Nitro-2-octylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-2-octylpropane-1,3-diol is an organic compound with the molecular formula C11H23NO4. It is known for its antimicrobial properties and is used in various industrial and consumer products. This compound is a derivative of propane-1,3-diol, with a nitro group and an octyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-octylpropane-1,3-diol typically involves the nitration of 2-octylpropane-1,3-diol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-octylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of this compound.
Reduction: Various reduced forms of the compound, including hydroxylamines.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
2-Nitro-2-octylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in pharmaceutical formulations as a preservative.
Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its antimicrobial properties.
Mechanism of Action
The antimicrobial action of 2-Nitro-2-octylpropane-1,3-diol is primarily due to its ability to disrupt microbial cell membranes. The nitro group interacts with cellular components, leading to the generation of reactive oxygen species that damage cellular structures. This results in the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial compound with similar uses in industrial and consumer products.
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol: A derivative with additional functional groups that may enhance its antimicrobial properties.
Uniqueness
2-Nitro-2-octylpropane-1,3-diol is unique due to its specific combination of a nitro group and an octyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in formulations where both solubility and antimicrobial activity are required.
Properties
CAS No. |
64434-69-1 |
|---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
2-nitro-2-octylpropane-1,3-diol |
InChI |
InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3 |
InChI Key |
LCQJXQRVOVCCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CO)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


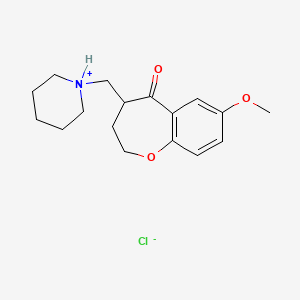
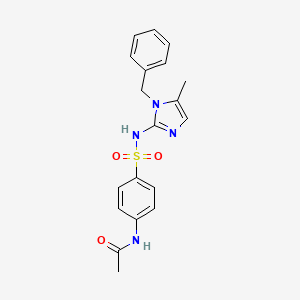

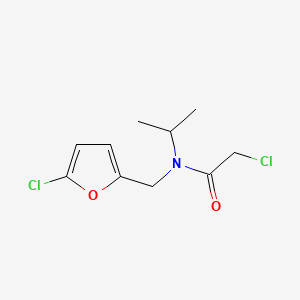
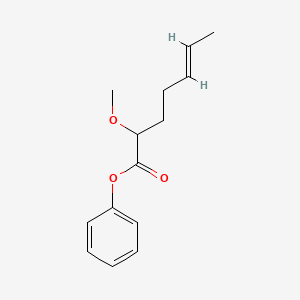
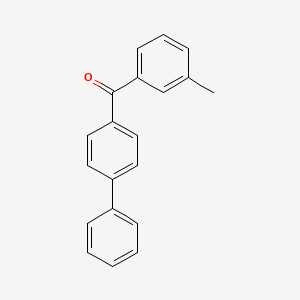

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
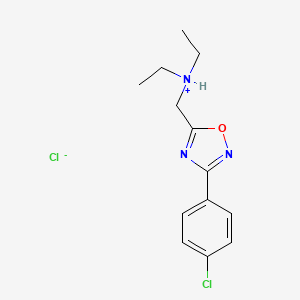

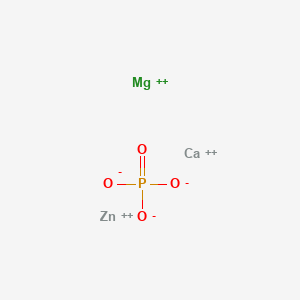

![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
